An In-depth Technical Guide to Trisulfo-Cy5-Alkyne for Advanced Bioconjugation and Cellular Imaging
An In-depth Technical Guide to Trisulfo-Cy5-Alkyne for Advanced Bioconjugation and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent probe essential for the precise labeling and visualization of biomolecules. We will delve into its chemical and physical properties, detailed experimental protocols for its application in copper-catalyzed click chemistry, and a specific use-case in quantitative proteomics.
Core Concepts: Understanding Trisulfo-Cy5-Alkyne
Trisulfo-Cy5-Alkyne is a highly water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its core structure consists of a Cy5 fluorophore, which emits in the far-red spectrum, modified with three sulfonate groups and a terminal alkyne moiety. The sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1] The terminal alkyne group is the reactive handle that enables its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2]
The CuAAC reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native cellular processes.[3] This specificity allows for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.
Physicochemical and Spectroscopic Properties
The performance of Trisulfo-Cy5-Alkyne as a fluorescent probe is defined by its distinct physicochemical and spectroscopic characteristics. These properties are summarized in the table below, providing a clear basis for experimental design and comparison with other fluorophores.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₇H₄₅N₃O₁₀S₃ | [2] |
| Molecular Weight | 788 g/mol | [2] |
| CAS Number | 2055138-90-2 | [2] |
| Purity | >95% (typically analyzed by HPLC) | [2] |
| Appearance | Blue solid | [4] |
| Solubility | Water, DMSO, DMF | [2][4] |
| Storage Conditions | -20°C, protected from light, desiccated | [2][4] |
| Excitation Maximum (λex) | ~646-647 nm | [2] |
| Emission Maximum (λem) | ~662-670 nm | [2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649 | [4] |
Key Applications in Research and Development
The unique properties of Trisulfo-Cy5-Alkyne make it a versatile tool for a multitude of applications in life sciences and drug development:
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Proteomics: Labeling and identification of newly synthesized proteins or specific post-translationally modified proteins.[3]
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Glycobiology: Visualization and analysis of glycans in cells and tissues.
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Genomics and Transcriptomics: Labeling of DNA and RNA for imaging and tracking.
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High-Resolution Microscopy: Its brightness and photostability are well-suited for super-resolution imaging techniques.[5]
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Drug Development: Used in the development of antibody-drug conjugates (ADCs) and for tracking the cellular uptake and localization of therapeutic molecules.[2]
Experimental Protocols
The following sections provide detailed methodologies for the application of Trisulfo-Cy5-Alkyne in the labeling of azide-modified proteins, a common application in proteomics research.
Protocol 1: General Labeling of Azide-Modified Proteins via CuAAC
This protocol describes the fundamental steps for conjugating Trisulfo-Cy5-Alkyne to proteins that have been modified to contain azide groups, for example, through metabolic labeling with azido-sugars or amino acid analogs like azidohomoalanine (AHA).
Materials:
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Azide-modified protein sample in a compatible buffer (e.g., PBS, pH 7.4)
-
Trisulfo-Cy5-Alkyne
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, prepare your azide-modified protein sample. For a typical reaction, 50 µL of protein lysate at a concentration of 1-5 mg/mL is used.
-
Dilution: Add 90 µL of PBS to the protein sample.
-
Addition of Trisulfo-Cy5-Alkyne: Add 20 µL of a 2.5 mM stock solution of Trisulfo-Cy5-Alkyne in water or DMSO.
-
Addition of Copper Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly to mix. The ligand stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.
-
Addition of Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiation of the Click Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex the mixture gently.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Analysis: The protein sample is now fluorescently labeled and ready for downstream applications such as SDS-PAGE, in-gel fluorescence scanning, or mass spectrometry.
Protocol 2: "Click-DIGE" for Quantitative Analysis of Protein Glycosylation
This protocol is adapted from a study on identifying differences in protein glycosylation using a technique termed "Click-DIGE" (Difference Gel Electrophoresis).[6] This method allows for the specific analysis of a targeted subset of post-translationally modified proteins.
Materials:
-
Two distinct cell populations for comparison (e.g., control vs. treated, or wild-type vs. mutant)
-
Azido-sugar for metabolic labeling (e.g., azido-GalNAc)
-
Cell lysis buffer
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Trisulfo-Cy5-Alkyne and a spectrally distinct alkyne dye (e.g., a Cy3-alkyne)
-
Reagents for CuAAC reaction as described in Protocol 1
-
Equipment for 2D gel electrophoresis and fluorescence imaging
Procedure:
-
Metabolic Labeling: Culture the two cell populations in media supplemented with an azido-sugar (e.g., 50 µM azido-GalNAc) for 48 hours to incorporate the azide handle into newly synthesized glycoproteins.
-
Cell Lysis: Harvest and lyse the cells to obtain total protein lysates for each population.
-
Fluorescent Labeling:
-
Label the protein lysate from the first cell population with Trisulfo-Cy5-Alkyne using the CuAAC protocol described above.
-
Label the protein lysate from the second cell population with a size- and charge-matched, spectrally distinct alkyne dye (e.g., Cy3-alkyne) using the same protocol.
-
-
Sample Combination: Combine the two fluorescently labeled protein samples.
-
2D Gel Electrophoresis: Separate the combined protein sample using two-dimensional gel electrophoresis.
-
Fluorescence Imaging: Scan the 2D gel using a fluorescence imager with appropriate excitation and emission filters for both Cy3 and Cy5.
-
Data Analysis: Analyze the gel images to identify spots that show differences in fluorescence intensity between the two channels, indicating changes in the glycosylation of specific proteins between the two cell populations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the application of Trisulfo-Cy5-Alkyne, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the "Click-DIGE" experiment and a relevant biological pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
